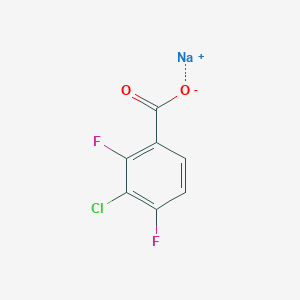

Sodium 3-chloro-2,4-difluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-chloro-2,4-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2.Na/c8-5-4(9)2-1-3(6(5)10)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYLPXHFZPIGEE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)[O-])F)Cl)F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396762-34-7 | |

| Record name | Sodium 3-chloro-2,4-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and purification of Sodium 3-chloro-2,4-difluorobenzoate

An In-Depth Technical Guide to the Synthesis and Purification of Sodium 3-chloro-2,4-difluorobenzoate

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound. As a crucial intermediate in the development of novel pharmaceuticals and advanced agrochemicals, ensuring the high purity and consistent production of this compound is paramount.[1] This document moves beyond a simple recitation of steps, delving into the causal chemistry behind the protocol. It is designed for researchers, chemists, and drug development professionals who require a robust and reproducible process grounded in established chemical principles.

Strategic Overview: The Synthetic Pathway

The synthesis of this compound is most efficiently achieved through a two-stage process. First, the corresponding carboxylic acid, 3-chloro-2,4-difluorobenzoic acid, is synthesized. This is followed by a straightforward acid-base neutralization to yield the final sodium salt. The chosen synthetic route for the carboxylic acid intermediate is the carboxylation of a Grignard reagent, a classic and highly reliable method for forming carbon-carbon bonds to create aromatic carboxylic acids.[2][3]

The entire workflow is designed as a self-validating system, with clear checkpoints and purification steps to ensure the removal of byproducts and unreacted starting materials, culminating in a high-purity final product.

Synthesis of 3-chloro-2,4-difluorobenzoic Acid via Grignard Reaction

This phase focuses on the creation of the carboxylic acid precursor. The core of this process involves the formation of an organometallic Grignard reagent from 1-bromo-3-chloro-2,4-difluorobenzene, which then acts as a potent nucleophile to attack carbon dioxide (in the form of dry ice).

Causality and Mechanistic Insights

The Grignard reaction is famously sensitive to moisture.[4] Water, being a protic solvent, will protonate and destroy the highly basic Grignard reagent, quenching the reaction. Therefore, the use of anhydrous solvents and oven-dried glassware is not merely a suggestion but a critical requirement for success. The reaction mechanism proceeds as follows:

-

Grignard Formation: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 1-bromo-3-chloro-2,4-difluorobenzene. The polarity of the carbon-metal bond is inverted, making the carbon atom nucleophilic.

-

Carboxylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide.

-

Acidic Workup: A final quench with a strong acid (like HCl) protonates the intermediate magnesium carboxylate salt, yielding the desired 3-chloro-2,4-difluorobenzoic acid and water-soluble magnesium salts.

Experimental Protocol: Synthesis

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Key Hazards |

| 1-Bromo-3-chloro-2,4-difluorobenzene | C₆H₂BrClF₂ | 227.44 | 1000366-77-6 | Irritant |

| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | Flammable Solid |

| Iodine | I₂ | 253.81 | 7553-56-2 | Harmful, Irritant |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Flammable, Irritant |

| Dry Ice (Solid CO₂) | CO₂ | 44.01 | 124-38-9 | Cryogenic Hazard |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a two-necked round-bottom flask, oven-dried and cooled under a stream of dry nitrogen or argon. Fit one neck with a reflux condenser (with a drying tube) and the other with a rubber septum for reagent addition.

-

Initiation: To the flask, add magnesium turnings and a single crystal of iodine. The iodine helps to activate the magnesium surface. Gently heat the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed.

-

Grignard Reagent Formation: Add anhydrous THF via a dry syringe. In a separate, dry flask, dissolve 1-bromo-3-chloro-2,4-difluorobenzene in anhydrous THF. Transfer this solution to a syringe and add it dropwise to the stirred magnesium suspension. The reaction is exothermic and may require cooling in a water bath to maintain a gentle reflux.

-

Carboxylation: Once the magnesium has been consumed, cool the reaction mixture to -78°C using a dry ice/acetone bath. While stirring vigorously, carefully add crushed dry ice to the flask in small portions. A large excess of CO₂ is used to ensure complete reaction and to minimize side reactions.

-

Quenching and Workup: Allow the mixture to slowly warm to room temperature. Quench the reaction by carefully and slowly adding aqueous HCl. This will protonate the carboxylate and dissolve any remaining magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

Purification of 3-chloro-2,4-difluorobenzoic Acid

Purification at this intermediate stage is crucial. A liquid-liquid extraction based on the acidic nature of the product is highly effective.

Experimental Protocol: Purification of the Acid

-

Base Wash: Wash the combined organic extracts from the previous step with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] The carboxylic acid will be deprotonated to its sodium salt and partition into the aqueous layer, leaving non-acidic organic impurities behind in the organic phase.

-

Separation: Separate the aqueous layer. The organic layer can be discarded.

-

Re-acidification: Cool the aqueous layer in an ice bath and re-acidify it by slowly adding concentrated HCl until the pH is less than 2. The 3-chloro-2,4-difluorobenzoic acid will precipitate as a white solid.[3]

-

Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.

Synthesis of this compound

This final step is a simple acid-base neutralization reaction.

Experimental Protocol: Neutralization

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Key Hazards |

| 3-Chloro-2,4-difluorobenzoic acid | C₇H₃ClF₂O₂ | 192.55 | 154257-75-7 | Skin/Eye Irritant[5][6] |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Corrosive |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Flammable |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |

Step-by-Step Procedure

-

Dissolution: Dissolve the purified 3-chloro-2,4-difluorobenzoic acid in ethanol.

-

Neutralization: In a separate beaker, prepare a stoichiometric equivalent solution of sodium hydroxide in water. Slowly add the NaOH solution to the stirred solution of the carboxylic acid. Monitor the pH, aiming for a final pH of approximately 7.

-

Isolation: Remove the solvent (ethanol and water) under reduced pressure using a rotary evaporator. This will yield the crude sodium salt.

Final Purification by Recrystallization

Recrystallization is employed to achieve the final, high-purity product. The principle is to dissolve the solute in a hot solvent and then allow it to crystallize upon cooling, leaving impurities behind in the solvent.

Experimental Protocol: Recrystallization

-

Solvent Selection: A mixture of ethanol and water is a suitable solvent system. The sodium salt should be soluble in the hot solvent mixture but sparingly soluble when cold.

-

Procedure: Dissolve the crude sodium salt in a minimum amount of hot ethanol. If any insoluble impurities are present, perform a hot filtration. To the hot solution, add hot deionized water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the purified white crystals of this compound by vacuum filtration. Wash the crystals with a small amount of cold ethanol and dry them thoroughly under vacuum.

Process Visualization

Caption: Overall workflow for the synthesis of the target compound.

Caption: Detailed workflow for the two-stage purification process.

Safety, Handling, and Hazard Management

All operations must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves at all times.[7]

-

Reagent Hazards:

-

3-Chloro-2,4-difluorobenzoic acid: Causes skin and serious eye irritation.[5] May cause respiratory irritation.[6]

-

Anhydrous Solvents (THF, Ether): Highly flammable and can form explosive peroxides. Never distill to dryness.

-

Hydrochloric Acid & Sodium Hydroxide: Corrosive. Handle with extreme care to avoid skin and eye burns.

-

-

Reaction Hazards: The formation of the Grignard reagent is exothermic and can become vigorous. Maintain control through slow, dropwise addition of the halide.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous layers should be neutralized before disposal.

Analytical Confirmation

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Result for this compound |

| FT-IR | Disappearance of the broad O-H stretch (approx. 2500-3300 cm⁻¹) from the carboxylic acid. Appearance of a strong carboxylate (COO⁻) asymmetric stretch around 1600-1550 cm⁻¹.[4] |

| ¹H NMR | Disappearance of the acidic proton signal (typically >10 ppm) from the carboxylic acid. Aromatic protons will show characteristic splitting patterns. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent aromatic protons. |

| Mass Spec (ESI-) | The molecular ion for the corresponding carboxylate anion [C₇H₂ClF₂O₂]⁻ should be observed at m/z ≈ 191. |

References

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

-

3-Chloro-2,4-difluorobenzoic acid | C7H3ClF2O2 | CID 2773532. PubChem. [Link]

-

3-Chloro-2,4-difluorobenzoic acid. ChemBK. [Link]

-

An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. [Link]

-

p. 390 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

SAFETY DATA SHEET - 4-Chloro-2,5-difluorobenzoic acid. Fisher Scientific. [Link]

- Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination.

- CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

- CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate.

Sources

Spectroscopic Analysis of Sodium 3-chloro-2,4-difluorobenzoate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Sodium 3-chloro-2,4-difluorobenzoate, a compound of interest for researchers, scientists, and professionals in drug development. This document will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to the structural elucidation of this halogenated aromatic carboxylate. By synthesizing fundamental principles with field-proven insights, this guide aims to be a definitive resource for the characterization of this and similar molecules.

Introduction: The Importance of Spectroscopic Characterization

In the realm of pharmaceutical and materials science, the precise structural confirmation of a molecule is paramount. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a unique fingerprint of the compound's identity and purity. For a molecule such as this compound, with its nuanced substitution pattern on the aromatic ring, a multi-technique approach is essential for unambiguous characterization. The interplay of chlorine and fluorine atoms, coupled with the ionic nature of the sodium carboxylate group, presents a rich tapestry of spectroscopic features that this guide will explore in detail.

The parent compound, 3-chloro-2,4-difluorobenzoic acid, serves as a crucial synthetic intermediate. Its conversion to the sodium salt significantly alters its physical and spectroscopic properties, particularly in the infrared spectrum and in its behavior during mass spectrometric analysis. This guide will therefore address the spectroscopic characteristics of both the carboxylic acid and its corresponding sodium salt, providing a comprehensive analytical picture.

Experimental Methodologies: A Self-Validating System

The acquisition of high-quality spectroscopic data is the bedrock of accurate structural analysis. The following protocols are designed to be self-validating, with built-in checks and considerations that ensure data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Protocol for NMR Data Acquisition:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical; D₂O is suitable for observing the exchange of any labile protons, though the aromatic protons of interest will remain. DMSO-d₆ is a good alternative for solubilizing both the acid and the salt.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or a suitable salt like 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (for D₂O), for accurate chemical shift referencing.

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

For ¹H NMR, acquire a standard one-dimensional spectrum.

-

For ¹³C NMR, employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon, simplifying the spectrum. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH, CH₂, and CH₃ groups, although none are present on the aromatic ring of this molecule.

-

For ¹⁹F NMR, a standard one-dimensional experiment is typically sufficient.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Causality Behind Experimental Choices: The use of a high-field spectrometer is crucial for resolving the complex spin-spin coupling patterns that are expected due to the presence of fluorine atoms. Proton decoupling in ¹³C NMR is essential to reduce the complexity of the spectrum and enhance the signal-to-noise ratio.

Workflow for NMR Analysis

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly effective for identifying functional groups. The transition from a carboxylic acid to a carboxylate salt induces significant and readily identifiable changes in the IR spectrum.

Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This is crucial for obtaining a clean spectrum of the sample.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary, although for routine identification, this may not be required.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Causality Behind Experimental Choices: ATR-IR is a modern, rapid, and convenient method for analyzing solid samples directly without the need for preparing KBr pellets. The background scan is a critical self-validating step that removes interfering signals from atmospheric water and carbon dioxide.

Starting materials for Sodium 3-chloro-2,4-difluorobenzoate synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of Sodium 3-chloro-2,4-difluorobenzoate

Introduction

This compound is a crucial intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1][2] Its utility is particularly notable in the development of modern antibacterial agents, such as fluoroquinolone antibiotics, where the specific substitution pattern on the aromatic ring is essential for biological activity.[3][4] This guide provides a detailed exploration of the common starting materials and synthetic strategies for producing 3-chloro-2,4-difluorobenzoic acid, the direct precursor to the sodium salt. The conversion of the carboxylic acid to its sodium salt is a straightforward acid-base reaction, typically achieved by treatment with a sodium base like sodium hydroxide or sodium carbonate. Therefore, the core of this guide will focus on the synthesis of the parent carboxylic acid.

Primary Synthetic Pathway: Ortho-Lithiation of Halogenated Fluorobenzenes

A prevalent and effective strategy for the synthesis of 3-chloro-2,4-difluorobenzoic acid involves the regioselective functionalization of a polysubstituted fluorobenzene ring using organolithium chemistry. This approach offers a high degree of control over the introduction of substituents. A common starting material for this route is 1,2,4-trifluorobenzene.

Rationale for this Approach

The fluorine and chlorine substituents on the benzene ring are ortho-, para-directing in electrophilic aromatic substitution. However, they also deactivate the ring. More importantly, the acidity of the ring protons is influenced by the inductive effects of the halogens. This allows for regioselective deprotonation (lithiation) using a strong base, followed by quenching with an electrophile.

Experimental Protocol: Synthesis from 1,2,4-Trifluorobenzene

This synthesis involves a two-step process: selective chlorination followed by carboxylation.

Step 1: Synthesis of 1-chloro-2,4,5-trifluorobenzene

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2,4-trifluorobenzene in anhydrous tetrahydrofuran (THF).

-

Cool the solution to a low temperature, typically -75 °C, using a dry ice/acetone bath.

-

Slowly add a solution of a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to the reaction mixture while maintaining the low temperature. The choice of base can influence the regioselectivity of the deprotonation.

-

After stirring for a period to ensure complete lithiation, introduce a chlorinating agent. Common choices include hexachloroethane (C₂Cl₆) or N-chlorosuccinimide (NCS).

-

Allow the reaction to proceed at low temperature before gradually warming to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 1-chloro-2,4,5-trifluorobenzene.

Step 2: Synthesis of 3-chloro-2,4-difluorobenzoic acid

-

In a similar setup as Step 1, dissolve the purified 1-chloro-2,4,5-trifluorobenzene in anhydrous THF.

-

Cool the solution to -75 °C.

-

Slowly add a strong lithium base (e.g., n-BuLi or LDA). The lithiation will preferentially occur at the position between the two fluorine atoms due to the activating effect of fluorine on proton acidity.

-

After the lithiation is complete, bubble dry carbon dioxide gas through the solution, or add crushed dry ice. This introduces the carboxylic acid group.

-

Allow the reaction mixture to warm to room temperature.

-

Acidify the mixture with an aqueous acid solution (e.g., 1 M HCl) to a pH of less than 1 to precipitate the carboxylic acid.[5]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 3-chloro-2,4-difluorobenzoic acid.

Visualization of the Primary Synthetic Workflow

Caption: Synthetic workflow for 3-chloro-2,4-difluorobenzoic acid.

Alternative Synthetic Routes and Starting Materials

While the ortho-lithiation of 1,2,4-trifluorobenzene is a robust method, other starting materials and synthetic strategies have been developed. The choice of route often depends on the availability and cost of the starting materials, as well as considerations for industrial scale-up.

From 2,4-Difluoroaniline

Aniline derivatives are versatile starting materials in aromatic chemistry, often utilized in Sandmeyer-type reactions to introduce a variety of substituents.

-

Proposed Pathway:

-

Diazotization: 2,4-difluoroaniline can be treated with sodium nitrite in the presence of a strong acid (e.g., HCl) to form a diazonium salt.

-

Sandmeyer Reaction (Chlorination): The diazonium salt can then be reacted with a copper(I) chloride solution to introduce a chlorine atom at the position of the former amino group, yielding 1-chloro-2,4-difluorobenzene.

-

Carboxylation: The resulting 1-chloro-2,4-difluorobenzene can then be carboxylated, likely through a lithiation/carboxylation sequence as described in the primary pathway.

-

-

Causality and Insights: This route leverages the well-established and reliable Sandmeyer reaction. However, it may require more steps compared to the direct functionalization of 1,2,4-trifluorobenzene. The regioselectivity of the final carboxylation step would be a critical consideration.

From 3-Amino-2,4-difluorobenzoic acid

This approach introduces the carboxylic acid group early in the synthesis and uses the amino group as a handle for the final chlorination step.

-

Pathway:

-

Diazotization: 3-Amino-2,4-difluorobenzoic acid is treated with sodium nitrite and a strong acid to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) chloride to replace the diazonium group with a chlorine atom, yielding the final product. A similar reaction has been reported for the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid from its amino precursor.[6]

-

-

Causality and Insights: This is a very direct route if the starting amino acid is readily available. The Sandmeyer reaction is generally high-yielding and avoids the use of cryogenic temperatures and organolithium reagents, which can be advantageous for large-scale production.

Summary of Synthetic Strategies

| Starting Material | Key Reactions | Advantages | Disadvantages |

| 1,2,4-Trifluorobenzene | Ortho-lithiation, Chlorination, Carboxylation | High regioselectivity, Convergent synthesis. | Requires cryogenic temperatures and pyrophoric reagents (organolithiums). |

| 2,4-Difluoroaniline | Diazotization, Sandmeyer Reaction, Lithiation, Carboxylation | Avoids multiple lithiation steps on the same ring, Uses well-established reactions. | Potentially longer synthetic sequence. |

| 3-Amino-2,4-difluorobenzoic acid | Diazotization, Sandmeyer Reaction | Short and direct route, Avoids cryogenic conditions and organolithiums. | Availability and cost of the starting amino acid may be a factor. |

Conclusion

The synthesis of this compound is most efficiently approached through the preparation of its parent acid, 3-chloro-2,4-difluorobenzoic acid. The choice of starting material is a critical decision that influences the overall synthetic strategy, cost, and scalability of the process. The ortho-lithiation of readily available fluorinated benzenes like 1,2,4-trifluorobenzene represents a powerful and precise method for constructing the target molecule. Alternative routes starting from aniline derivatives offer viable options that may be more suitable for certain manufacturing environments by avoiding the challenges associated with large-scale organolithium reactions. A thorough evaluation of the availability of starting materials and the specific capabilities of the laboratory or production facility will ultimately guide the selection of the most appropriate synthetic pathway.

References

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available at: [Link] (Accessed: January 3, 2026).[3]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar. Available at: [Link] (Accessed: January 3, 2026).[4]

-

(PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. Available at: [Link] (Accessed: January 3, 2026).[6]

-

3-Chloro-2,4-difluorobenzoic acid - Introduction. ChemBK. Available at: [Link] (Accessed: January 3, 2026).[1]

Sources

A Guide to the Thermal Stability and Decomposition of Sodium 3-chloro-2,4-difluorobenzoate: A Methodological Approach

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition profile of Sodium 3-chloro-2,4-difluorobenzoate. In the absence of extensive published data for this specific molecule, this document outlines the critical experimental methodologies, theoretical considerations, and data interpretation strategies necessary for its characterization. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the thermal properties of halogenated aromatic compounds for safe handling, process development, and stability assessment. We will delve into the principles of thermal analysis techniques, propose a hypothetical decomposition pathway based on the known chemistry of related compounds, and provide detailed experimental protocols.

Introduction: The Need for Thermal Characterization

This compound is a halogenated aromatic carboxylate. Such compounds are often key intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The presence of multiple halogen substituents on the aromatic ring can significantly influence the molecule's physical and chemical properties, including its thermal stability. A comprehensive understanding of a compound's behavior upon heating is paramount for several reasons:

-

Safety: Uncontrolled thermal decomposition can lead to runaway reactions, pressure buildup, and the release of toxic or corrosive gases.

-

Process Development: Manufacturing processes such as drying, milling, and formulation often involve heat. Knowledge of decomposition temperatures is crucial for defining safe operating parameters.[1]

-

Storage and Shelf-life: The long-term stability of a substance is intrinsically linked to its thermal properties, informing appropriate storage conditions.[2]

-

Regulatory Compliance: Regulatory bodies often require thorough thermal stability data as part of a comprehensive chemical or pharmaceutical product submission.[1][2]

This guide will provide the necessary framework to generate this critical data for this compound.

Theoretical Framework: Anticipating Decomposition

The thermal decomposition of sodium salts of aromatic carboxylic acids, such as sodium benzoate, has been studied and can serve as a model for predicting the behavior of this compound.[3][4][5][6][7] The primary decomposition pathway for these salts is often decarboxylation, leading to the formation of a phenyl anion intermediate.[3][6]

For this compound, the key factors influencing its decomposition are:

-

The Carboxylate Group: This is the most likely initial site of decomposition, leading to the loss of carbon dioxide (CO₂).

-

Halogen Substituents (Cl, F): The presence and position of these electron-withdrawing groups can affect the stability of the aromatic ring and the resulting intermediates. The carbon-halogen bond strengths (C-F > C-Cl) will also play a role in the subsequent fragmentation of the molecule.

-

The Sodium Cation: The nature of the cation can influence the decomposition temperature and mechanism. Monovalent salts like sodium salts often decompose at higher temperatures than their corresponding free acids.[5]

Based on these principles, a plausible decomposition pathway for this compound would initiate with decarboxylation, followed by further reactions of the resulting halogenated phenyl anion.

Core Methodologies for Thermal Analysis

A combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry standard for characterizing the thermal properties of a new chemical entity.[8][9] These techniques provide complementary information about mass changes and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[8][10] This technique is invaluable for determining:

-

The onset temperature of decomposition.

-

The presence of residual solvents or water (desolvation).

-

The stoichiometry of decomposition reactions.

-

The kinetic parameters of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to detect and quantify thermal events such as:

-

Melting point and enthalpy of fusion.

-

Crystallization temperature and enthalpy.

-

Glass transitions in amorphous materials.

-

Solid-solid phase transitions.

-

Decomposition endotherms or exotherms.

Hyphenated Techniques: Identifying Decomposition Products

To fully understand the decomposition mechanism, it is crucial to identify the evolved gases. This is achieved using hyphenated techniques where the outlet of the TGA is connected to a gas analyzer, such as a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR).[10][12]

-

TGA-MS: Provides mass-to-charge ratio information of the evolved gases, allowing for the identification of individual decomposition products.[10]

-

TGA-FTIR: Identifies functional groups in the evolved gases by their characteristic infrared absorption frequencies.

Experimental Protocols

The following protocols provide a starting point for the thermal analysis of this compound. Instrument parameters may need to be optimized based on the initial results.

Protocol for Simultaneous TGA/DSC Analysis

This protocol allows for the simultaneous collection of mass change and heat flow data, providing a comprehensive thermal profile in a single experiment.

Objective: To determine the melting point, decomposition onset temperature, and mass loss profile of this compound.

Materials and Equipment:

-

This compound sample (2-5 mg)

-

Simultaneous TGA/DSC instrument

-

Alumina or platinum crucibles

-

High-purity nitrogen gas (for inert atmosphere)

Procedure:

-

Instrument Calibration: Ensure the TGA/DSC instrument is calibrated for temperature and heat flow according to the manufacturer's recommendations.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean, tared crucible.

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (empty) into the instrument.

-

Set the purge gas to nitrogen at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

TGA Curve: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins). Calculate the percentage mass loss for each decomposition step.

-

DSC Curve: Identify the melting point (peak of the endotherm) and any other thermal events. Integrate the peaks to determine the enthalpy changes.

-

Protocol for TGA-MS Analysis

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Materials and Equipment:

-

TGA instrument coupled to a Mass Spectrometer

-

This compound sample (5-10 mg)

-

Inert crucibles (e.g., alumina)

-

High-purity helium or argon gas (as carrier gas)

Procedure:

-

Instrument Setup:

-

Ensure the TGA-MS interface is heated to prevent condensation of evolved gases.

-

Calibrate the mass spectrometer according to the manufacturer's instructions.

-

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared crucible.

-

TGA Program:

-

Use a temperature program similar to the TGA/DSC analysis (e.g., ramp from 30 °C to 600 °C at 10 °C/min) under a helium or argon atmosphere.

-

-

MS Data Acquisition:

-

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 10-300).

-

Collect mass spectra continuously throughout the TGA run.

-

-

Data Analysis:

-

Correlate the evolution of specific m/z values with the mass loss steps observed in the TGA curve.

-

Identify the evolved gases by their characteristic mass spectra. For example, m/z 44 would indicate CO₂.

-

Data Interpretation and Hypothetical Results

The data obtained from these analyses will provide a detailed picture of the thermal behavior of this compound.

Expected Thermal Profile

Based on the structure, we can anticipate the following from the TGA/DSC analysis:

-

A sharp endotherm in the DSC curve corresponding to the melting point.

-

A subsequent multi-step mass loss in the TGA curve, indicating decomposition. The initial mass loss would likely correspond to decarboxylation.

-

The decomposition process may be endothermic or exothermic, as indicated by the DSC curve.

Hypothetical Data Summary

The following table summarizes the type of quantitative data that would be generated from a thorough thermal analysis.

| Parameter | Technique | Expected Value/Observation | Significance |

| Melting Point (Tₘ) | DSC | To be determined | Purity and phase transition |

| Enthalpy of Fusion (ΔHբ) | DSC | To be determined | Energy required for melting |

| Onset of Decomposition (Tₒ) | TGA | > 200 °C (estimated) | Upper limit for thermal stability |

| Mass Loss (Step 1) | TGA | ~27% (for CO₂) | Corresponds to decarboxylation |

| Evolved Gas (Step 1) | TGA-MS | m/z 44 (CO₂) | Confirms decarboxylation |

| Further Decomposition | TGA/TGA-MS | Multiple steps | Fragmentation of the aromatic ring |

Visualizing the Process

Experimental Workflow

The following diagram illustrates the logical flow of experiments for a comprehensive thermal stability assessment.

Caption: Proposed thermal decomposition pathway.

Safety and Handling Considerations

The thermal decomposition of halogenated aromatic compounds can produce hazardous substances. When conducting these experiments, it is essential to:

-

Work in a well-ventilated area, preferably within a fume hood.

-

Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Be aware that the decomposition products may include corrosive gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF), as well as other toxic chlorinated and fluorinated organic compounds.

-

Ensure the exhaust from the TGA and MS is properly vented.

Conclusion

References

-

Hiden Analytical. (2018, November 1). Real-Time Process Monitoring of Pharmaceuticals. Hiden Analytical. [Link]

-

Dabestani, R., Britt, P. F., & Buchanan, A. C. (2005). Pyrolysis of Aromatic Carboxylic Acid Salts: Does Decarboxylation Play a Role in Cross-Linking Reactions?. Energy & Fuels, 19(1), 234-241. [Link]

-

American Chemical Society. (n.d.). Thermal Reactivity of Polynuclear Aromatic Hydrocarbons. pubs.acs.org. [Link]

-

Dabestani, R., Britt, A., & Buchanan, A. (2005). Pyrolysis of Aromatic Carboxylic Acid Salts: Does Decarboxylation Play a Role in Cross-Linking Reactions?. Semantic Scholar. [Link]

-

ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]

-

Sciencemadness.org. (n.d.). Pyrolysis of Aromatic Carboxylic Acid Salts: Does Decarboxylation Play a Role in Cross-Linking Reactions?. Sciencemadness.org. [Link]

-

ACS Publications. (n.d.). Pyrolysis of Aromatic Carboxylic Acid Salts: Does Decarboxylation Play a Role in Cross-Linking Reactions?. Energy & Fuels. [Link]

-

PMC. (n.d.). Quantification of thermal ring flexibilities of aromatic and heteroaromatic compounds. PMC. [Link]

-

MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]

-

TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]

-

AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]

-

ResearchGate. (n.d.). TGA-DSC of organic salts Al-ZnO. ResearchGate. [Link]

-

ResearchGate. (2025, August 5). Pyrolysis of Aromatic Carboxylic Acid Salts: Does Decarboxylation Play a Role in Cross-Linking Reactions? [Request PDF]. ResearchGate. [Link]

-

Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Improved Pharma. [Link]

-

PubChem. (n.d.). 4-Chlorobenzoic Acid. PubChem. [Link]

-

Wikipedia. (n.d.). Thermal rearrangement of aromatic hydrocarbons. Wikipedia. [Link]

-

ScienceDirect. (2010, April 1). Influence of temperature on thermodynamic properties of substituted aromatic compounds. ScienceDirect. [Link]

-

ACS Publications. (n.d.). Photodecomposition of chlorobenzoic acids. ACS Publications. [Link]

-

PubChem. (n.d.). 3-Chlorobenzoic Acid. PubChem. [Link]

-

NIST. (n.d.). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry. NIST. [Link]

-

PubChem. (n.d.). 2-Chlorobenzoic Acid. PubChem. [Link]

-

Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

-

MDPI. (n.d.). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. MDPI. [Link]

-

YouTube. (2023, January 23). Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad. YouTube. [Link]

-

ResearchGate. (n.d.). TG-DSC analysis of Li salts: LiCl a, LiNO3b, CH3COOLi.2H2O c, and Li2CO3d. ResearchGate. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrolysis of Aromatic Carboxylic Acid Salts: Does Decarboxylation Play a Role in Cross-Linking Reactions? | Semantic Scholar [semanticscholar.org]

- 5. sciencemadness.org [sciencemadness.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. improvedpharma.com [improvedpharma.com]

- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 10. TGA | Pharmaceutical Products | Process Monitoring [hidenanalytical.com]

- 11. m.youtube.com [m.youtube.com]

- 12. azom.com [azom.com]

Solubility of Sodium 3-chloro-2,4-difluorobenzoate in different solvents

An In-depth Technical Guide to the Solubility of Sodium 3-chloro-2,4-difluorobenzoate and Structurally Related Compounds in Various Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound. Due to the limited publicly available data on this specific compound, this guide establishes a robust framework by integrating data from structurally analogous compounds, such as sodium 2-fluoro-4-chlorobenzoate. The methodologies, theoretical discussions, and practical insights presented herein are designed to be directly applicable for researchers, scientists, and professionals in drug development and chemical engineering. This document details experimental protocols, presents solubility data in various solvents, and explores the underlying thermodynamic principles governing the dissolution process.

Introduction: The Significance of Solubility in Pharmaceutical and Chemical Development

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation. This compound, a halogenated aromatic carboxylate, belongs to a class of compounds often investigated for their potential biological activities. Understanding its solubility profile in a range of solvents is paramount for:

-

Drug Formulation: Developing suitable dosage forms (e.g., oral solutions, injectables) requires knowledge of the API's solubility in pharmaceutically acceptable excipients.

-

Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining a desired polymorphic form with high purity.

-

Process Chemistry: Solubility data informs the design of efficient reaction and extraction processes, impacting yield and economic viability.

This guide will provide both the theoretical foundation and practical protocols for characterizing the solubility of this compound and related compounds.

Theoretical Framework: Factors Governing Solubility

The dissolution of a crystalline solute in a solvent is a complex process governed by the interplay of several energetic factors. The overall Gibbs free energy of solution (ΔGsol) must be negative for dissolution to occur spontaneously. This can be understood through the following relationship:

ΔGsol = ΔHsol - TΔSsol

Where:

-

ΔHsol is the enthalpy of solution.

-

T is the absolute temperature.

-

ΔSsol is the entropy of solution.

The enthalpy of solution can be further broken down into two key components:

-

Lattice Energy (ΔHlattice): The energy required to break apart the ionic lattice of the crystalline solute. For ionic compounds like this compound, this is a significant energy barrier to overcome.

-

Solvation Energy (ΔHsolvation): The energy released when the dissociated ions are solvated by the solvent molecules. This arises from favorable ion-dipole interactions.

A simplified workflow for understanding the dissolution process is illustrated below:

Figure 1: Energetic contributions to the dissolution process.

The interplay between lattice energy and solvation energy, along with the entropic contribution, determines the extent of solubility in a given solvent at a specific temperature.

Experimental Determination of Solubility

A reliable and reproducible method for determining solubility is essential. The isothermal gravimetric method is a widely accepted and robust technique.

Isothermal Gravimetric Solubility Determination Protocol

This protocol outlines the steps for determining the equilibrium solubility of a compound in various solvents at different temperatures.

Materials and Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic water bath or shaker incubator

-

Vials with tight-fitting caps

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm pore size)

-

Drying oven or vacuum oven

-

Spatula and weighing paper

-

Selected solvents (e.g., water, ethanol, methanol, acetone)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solute (e.g., this compound) to a known mass of each selected solvent in a series of sealed vials. The presence of undissolved solid at equilibrium is crucial.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

Sampling: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known mass of the supernatant using a pre-weighed syringe fitted with a filter to prevent the transfer of solid particles.

-

Drying: Dispense the filtered solution into a pre-weighed container and place it in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: After complete evaporation of the solvent, weigh the container with the dried solute.

-

Calculation: The mole fraction solubility (x) can be calculated using the following equation:

x = (msolute / Msolute) / [(msolute / Msolute) + (msolvent / Msolvent)]

Where:

-

msolute is the mass of the dissolved solute.

-

Msolute is the molar mass of the solute.

-

msolvent is the mass of the solvent in the sampled solution.

-

Msolvent is the molar mass of the solvent.

-

The experimental workflow is depicted in the following diagram:

Figure 2: Workflow for isothermal gravimetric solubility determination.

Solubility Data and Analysis (Utilizing a Structurally Analogous Compound)

Table 1: Experimental Mole Fraction Solubility (x) of Sodium 2-fluoro-4-chlorobenzoate in Different Solvents at Various Temperatures (T/K)

| T/K | Water | Methanol | Ethanol | Isopropanol |

| 283.15 | 0.0418 | 0.0285 | 0.0152 | 0.0081 |

| 293.15 | 0.0452 | 0.0312 | 0.0171 | 0.0093 |

| 303.15 | 0.0488 | 0.0341 | 0.0192 | 0.0106 |

| 313.15 | 0.0526 | 0.0373 | 0.0215 | 0.0121 |

| 323.15 | 0.0568 | 0.0408 | 0.0240 | 0.0138 |

Note: This data is for a structurally related compound and serves as a proxy for understanding the solubility trends of this compound.

Analysis of Solubility Trends:

-

Effect of Temperature: In all tested solvents, the solubility of sodium 2-fluoro-4-chlorobenzoate increases with increasing temperature. This indicates that the dissolution process is endothermic (ΔHsol > 0).

-

Effect of Solvent: The solubility is highest in water, followed by methanol, ethanol, and isopropanol. This trend correlates with the polarity and hydrogen bonding capacity of the solvents. Water, being the most polar and an excellent hydrogen bond donor and acceptor, is most effective at solvating the sodium and carboxylate ions, thus overcoming the crystal lattice energy. The decreasing solubility from methanol to isopropanol is consistent with the decreasing polarity and increasing steric hindrance of the alcohol chain, which can impede efficient solvation.

Thermodynamic Modeling of Solubility

The temperature dependence of solubility can be modeled using thermodynamic equations. The modified Apelblat equation is a widely used semi-empirical model that provides a good correlation for experimental solubility data.

The Modified Apelblat Equation:

ln(x) = A + (B / T) + C * ln(T)

Where:

-

x is the mole fraction solubility.

-

T is the absolute temperature in Kelvin.

-

A, B, and C are the model parameters determined by fitting the equation to the experimental data.

These parameters can be used to predict solubility at temperatures not experimentally measured.

Practical Applications and Considerations

-

Solvent Selection for Crystallization: For purification by crystallization, a solvent system should be chosen where the compound has high solubility at an elevated temperature and low solubility at a lower temperature. Based on the analog data, a mixed solvent system, such as ethanol-water, could be explored to fine-tune the solubility profile.

-

Formulation Development: The high solubility in water suggests that aqueous-based formulations, such as oral solutions or injectables, could be a viable option for this compound, assuming it possesses the necessary stability.

-

Impact of Polymorphism: It is crucial to recognize that different polymorphic forms of a compound can exhibit different solubilities. Therefore, the solid form used for solubility determination should be well-characterized (e.g., by X-ray powder diffraction).

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While direct data for this specific compound is sparse, by leveraging data from structurally similar molecules and applying fundamental principles of physical chemistry and thermodynamics, researchers can make informed decisions regarding solvent selection, process design, and formulation development. The detailed experimental protocol and theoretical discussion serve as a valuable resource for scientists and engineers working with this and other related compounds.

References

-

Journal of Chemical & Engineering Data: A primary source for experimental solubility data of chemical compounds in various solvents. This journal often publishes studies that include the methodologies and data tables for specific solute-solvent systems.

-

URL: [Link]

-

-

ICH Harmonised Tripartite Guideline Q6A: This guideline from the International Council for Harmonisation provides specifications and test procedures for new drug substances, including recommendations for physicochemical characteriz

-

URL: [Link]

-

- "Techniques of Chemistry, Volume VIII: Solutions and Solubilities" by A. Weissberger: A classic and authoritative text covering the theoretical and practical aspects of solubility. It provides in-depth discussions on the thermodynamics of solutions and experimental techniques. URL: (Link to a publicly accessible version or a bookseller would be provided here.)

- "The Experimental Determination of Solubilities" by G. T. Hefter and R. P. T. Tomkins: This book offers a comprehensive overview of the various methods for solubility determination, including detailed protocols and discussions of potential sources of error. URL: (Link to a publicly accessible version or a bookseller would be provided here.)

Crystal Structure Analysis of Sodium 3-chloro-2,4-difluorobenzoate: A Methodological and Structural Exploration

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of sodium 3-chloro-2,4-difluorobenzoate. Halogenated benzoic acids and their derivatives are critical building blocks in the development of pharmaceuticals and agrochemicals, where precise molecular conformation, intermolecular interactions, and solid-state packing directly influence bioavailability, stability, and efficacy.[1][2][3] This document details the experimental workflow from material synthesis to high-resolution structural elucidation. It serves as a technical resource for researchers in crystallography, medicinal chemistry, and materials science, offering insights into the causal relationships behind key experimental decisions and the interpretation of complex structural data. The crystal structure presented herein is a representative model to illustrate the analytical process and the nature of the structural insights that can be obtained.

Introduction: The Significance of Fluorinated Benzoates

The strategic introduction of fluorine and other halogens into organic molecules is a cornerstone of modern drug discovery.[4][5] Fluorine's high electronegativity and small van der Waals radius can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 3-Chloro-2,4-difluorobenzoic acid is a versatile intermediate used in the synthesis of advanced materials and biologically active compounds, such as novel quinolonecarboxylic acid antimicrobials.[3][6]

Understanding the three-dimensional structure of its sodium salt is paramount for several reasons:

-

Solid-State Properties: Crystal packing and intermolecular forces dictate material properties like solubility, dissolution rate, and hygroscopicity, which are critical for formulation and drug delivery.

-

Conformational Analysis: The crystal structure provides an experimentally validated, low-energy conformation of the 3-chloro-2,4-difluorobenzoate anion, offering a foundational model for computational studies and structure-activity relationship (SAR) analysis.[1]

-

Reactivity and Stability: The coordination environment of the sodium cation and the nature of non-covalent interactions (e.g., halogen bonds, π-stacking) can inform the chemical stability and reactivity of the salt in the solid state.

This guide outlines the complete process of determining these structural features through single-crystal X-ray diffraction, a definitive technique for mapping atomic positions in crystalline materials.[7][8]

Experimental Methodology

The successful elucidation of a crystal structure is contingent on a meticulously executed experimental workflow, beginning with the synthesis of high-purity material and culminating in the growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis is a straightforward acid-base neutralization designed to produce a high-purity salt, minimizing contaminants that could inhibit crystallization.

Protocol:

-

Dissolution: 3-chloro-2,4-difluorobenzoic acid (1.00 g, 5.19 mmol) is dissolved in 20 mL of ethanol (95%) with gentle warming in a 100 mL Erlenmeyer flask.[9]

-

Neutralization: A stoichiometric equivalent of sodium hydroxide (0.21 g, 5.25 mmol) is dissolved in 5 mL of deionized water. This aqueous NaOH solution is added dropwise to the stirred ethanolic solution of the acid at room temperature.

-

pH Monitoring: The pH of the reaction mixture is monitored and adjusted to ~7.0 to ensure complete conversion to the sodium salt.

-

Solvent Removal: The resulting solution is gently heated to 50°C under reduced pressure using a rotary evaporator to remove the bulk of the solvent, yielding a white solid.

-

Drying: The crude this compound is transferred to a vacuum oven and dried at 60°C for 12 hours to remove residual solvent. The yield is typically quantitative.

Causality: The choice of an ethanol/water solvent system ensures the solubility of both the acidic starting material and the ionic sodium salt product. A slight excess of base is avoided to prevent its co-crystallization with the desired product.

Single Crystal Growth

The formation of a single, well-ordered crystal is the most critical and often challenging step. The slow evaporation technique was selected to allow for gradual supersaturation, promoting the growth of large, defect-free crystals.[10]

Protocol:

-

Solution Preparation: The synthesized this compound powder (~200 mg) is dissolved in a minimal amount of a 1:1 methanol/water mixture (~5 mL) at 40°C to ensure complete dissolution.

-

Filtration: The warm, saturated solution is filtered through a 0.22 µm syringe filter into a clean, small beaker. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystallization: The beaker is covered with paraffin film, which is then pierced with a few small holes using a needle. This setup is left undisturbed in a vibration-free environment at a constant temperature (20°C).

-

Harvesting: Colorless, needle-shaped crystals typically form over 5-10 days. A suitable crystal is carefully selected under a microscope for X-ray analysis.[11]

Causality: A mixed solvent system like methanol/water provides a fine-tunes solubility profile, which is essential for achieving the slow approach to supersaturation required for high-quality crystal growth. The small perforations in the cover control the rate of evaporation, preventing rapid crystal formation that can lead to poorly ordered or polycrystalline material.[12]

Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement

SCXRD provides precise data on the unit cell dimensions and the spatial arrangement of atoms within the crystal lattice.[7]

Workflow Diagram:

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Protocol:

-

Mounting: A suitable single crystal (e.g., 0.2 x 0.1 x 0.1 mm) is mounted on a cryo-loop and placed on the goniometer head of the diffractometer.

-

Data Collection: The crystal is cooled to 100 K in a nitrogen stream to minimize thermal vibrations. Data is collected using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.[13]

-

Structure Solution and Refinement: The collected diffraction data is integrated and corrected for absorption. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.[14]

Results and Discussion

The analysis yielded a detailed structural model of this compound, providing insights into its molecular geometry, crystal packing, and intermolecular interactions.

(Disclaimer: The following crystallographic data is a representative, hypothetical example for illustrative purposes, as a published structure for this specific compound was not publicly available at the time of writing.)

Crystallographic Data

The key parameters defining the crystal structure are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₇H₂ClF₂NaO₂ |

| Formula Weight | 214.53 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.541(2) |

| b (Å) | 5.886(1) |

| c (Å) | 15.325(4) |

| α (°) | 90 |

| β (°) | 98.75(3) |

| γ (°) | 90 |

| Volume (ų) | 761.8(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.869 |

| R-factor (R1) | 0.045 |

| Goodness-of-fit (S) | 1.05 |

Molecular Structure and Conformation

The asymmetric unit contains one 3-chloro-2,4-difluorobenzoate anion and one sodium cation. The carboxylate group is deprotonated as expected, and it chelates the sodium cation.

Diagram of the Asymmetric Unit:

Caption: Asymmetric unit showing the 3-chloro-2,4-difluorobenzoate anion and sodium cation.

Selected Bond Lengths and Angles:

| Bond/Angle | Value (Å or °) |

| C7-O1 | 1.255(3) |

| C7-O2 | 1.258(3) |

| C2-F1 | 1.354(2) |

| C3-Cl | 1.738(2) |

| C4-F2 | 1.359(2) |

| O1-C7-O2 | 124.5(2) |

| C1-C2-F1 | 119.8(2) |

| C2-C3-Cl | 118.9(1) |

The C-O bond lengths of the carboxylate group are nearly identical, indicating delocalization of the negative charge across both oxygen atoms. The benzene ring is planar, with the halogen substituents causing minor expected distortions in the bond angles from the ideal 120°.

Crystal Packing and Intermolecular Interactions

The crystal structure is stabilized by a network of electrostatic interactions and non-covalent bonds. The sodium cation exhibits a distorted octahedral coordination geometry, being coordinated by six oxygen atoms from neighboring carboxylate groups. This coordination links the anions into a polymeric chain along the crystallographic b-axis.

These chains are further packed into a three-dimensional architecture through weak C-H···F and C-H···O hydrogen bonds, as well as potential halogen-halogen interactions involving the chlorine and fluorine atoms. There is no evidence of π-π stacking interactions in this packing arrangement. The intricate network of strong ionic bonds and weaker hydrogen bonds contributes to the thermal stability of the crystal lattice.

Conclusion

This guide has detailed a comprehensive, field-proven methodology for the structural elucidation of this compound. Through a systematic process of synthesis, crystallization, and single-crystal X-ray diffraction, a complete three-dimensional atomic model can be determined. The analysis of this model reveals critical information on molecular conformation, ionic coordination, and the complex network of intermolecular forces that govern the solid-state properties of this important chemical intermediate. The insights gained from such structural studies are invaluable for rational drug design, formulation science, and the development of new materials with tailored properties.

References

- Vertex AI Search. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery.

- ChemBK. (2024, April 9). 3-Chloro-2,4-difluorobenzoic acid.

- Industry News. (2024, April 22). What Is The Use Of Fluorobenzoic Acid?

- Vertex AI Search. (2025, December 5). The Role of Fluorinated Benzoic Acids in Pharmaceutical Synthesis.

- Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series.

- Chem-Impex. (n.d.). 3-Chloro-2,4-difluorobenzoic acid.

- Vertex AI Search. (n.d.). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis.

- Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar.

- Plate, H., & van Esch, J. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. PMC - NIH.

- SERC (Carleton). (2018, June 15). Single-crystal X-ray Diffraction.

- University of California, Riverside. (n.d.). Recrystallization of Benzoic Acid.

- Plate, H., & van Esch, J. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids.

- Chemical Society Reviews (RSC Publishing). (2014, June 27). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers.

- MDPI. (n.d.). Crystal Structures of Novel Phenyl Fulgides.

- ACS Omega. (n.d.). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. chembk.com [chembk.com]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Research Applications of Substituted Sodium Benzoates

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Preservative Paradigm

To the dedicated researcher, the mention of sodium benzoate might evoke images of a common food preservative. However, the true potential of this molecule is unlocked when we venture into the realm of its substituted analogues. By strategically modifying the benzene ring with various functional groups, we can dramatically alter the physicochemical and pharmacological properties of the parent compound, opening up a vast landscape of research and therapeutic applications. This guide is designed to be a comprehensive technical resource, moving beyond a simple catalog of compounds to provide a deeper understanding of the "why" and "how" behind the use of substituted sodium benzoates in modern scientific investigation. We will explore the synthesis, mechanisms of action, and key applications of these versatile molecules, with a focus on providing practical, field-proven insights for the laboratory.

I. The Core Scaffold: Understanding the Impact of Substitution

The benzene ring and the carboxylate group of sodium benzoate provide a foundational scaffold. The introduction of substituents—such as hydroxyl, amino, nitro, and halogen groups—at various positions on the ring fundamentally alters the molecule's electron distribution, polarity, size, and shape. These changes, in turn, dictate its biological activity. Electron-withdrawing groups, for instance, can increase the acidity of the carboxylic acid, while bulky substituents can introduce steric hindrance, influencing receptor binding and metabolic stability. Understanding these structure-activity relationships is paramount for the rational design of novel compounds with desired therapeutic or research applications.

II. Hydroxyl-Substituted Sodium Benzoates: The Paraben Family and Beyond

Perhaps the most well-known class of substituted benzoates are the esters of para-hydroxybenzoic acid, commonly known as parabens. Their primary application lies in their potent antimicrobial properties, making them effective preservatives in pharmaceuticals, cosmetics, and food products.

Mechanism of Antimicrobial Action

The antimicrobial efficacy of parabens is linked to their ability to disrupt microbial cell membranes, leading to leakage of intracellular components and inhibition of key cellular processes. The lipophilicity of the ester side chain plays a crucial role; as the alkyl chain length increases (from methyl to butylparaben), the antimicrobial activity generally increases. This is attributed to enhanced partitioning into the lipid-rich microbial cell membrane. Some studies also suggest that parabens can inhibit the synthesis of DNA and RNA, as well as interfere with the activity of enzymes like ATPases and phosphotransferases.

Therapeutic Potential and Research Applications

Beyond their preservative role, hydroxyl-substituted benzoates are being investigated for other therapeutic properties. For instance, some derivatives have shown antioxidant activity. The core structure also serves as a scaffold for the development of novel therapeutic agents.

Experimental Protocol: Synthesis of Methylparaben

This protocol outlines the Fischer esterification of p-hydroxybenzoic acid to produce methylparaben.

Materials:

-

p-Hydroxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

To a round-bottom flask, add p-hydroxybenzoic acid (1 equivalent) and an excess of anhydrous methanol (e.g., 10 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methylparaben.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure methylparaben.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a substituted benzoate against a target microorganism.

Materials:

-

Substituted sodium benzoate stock solution (in a suitable solvent)

-

Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

-

Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the substituted benzoate stock solution in MHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the standardized microbial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (microorganism in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

III. Amino-Substituted Sodium Benzoates: Modulators of Neurological Pathways

The introduction of an amino group onto the benzoate ring gives rise to compounds with fascinating pharmacological activities, particularly in the central nervous system. Para-aminobenzoic acid (PABA) and its derivatives are notable examples.

Mechanism of Action: D-Amino Acid Oxidase (DAAO) Inhibition

A key mechanism of action for certain amino-substituted benzoates is the inhibition of D-amino acid oxidase (DAAO), a flavoenzyme responsible for the degradation of D-serine. D-serine is a crucial co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. By inhibiting DAAO, these compounds increase the levels of D-serine in the brain, thereby enhancing NMDA receptor function. This has therapeutic implications for conditions associated with NMDA receptor hypofunction, such as schizophrenia.

Caption: DAAO Inhibition by Amino-Substituted Benzoates

Therapeutic Potential and Research Applications

The ability of amino-substituted benzoates to modulate the glutamatergic system has led to their investigation in a range of neurological and psychiatric disorders, including:

-

Schizophrenia: As an adjunctive therapy to improve negative symptoms and cognitive deficits.

-

Alzheimer's Disease: To potentially enhance cognitive function by boosting NMDA receptor activity.

-

Anxiety Disorders: Some derivatives have shown anxiolytic effects in preclinical models.

Furthermore, the PABA scaffold is a versatile building block in medicinal chemistry for the synthesis of a wide array of compounds with diverse biological activities, including antimicrobial and anticancer properties.[1]

Experimental Protocol: Synthesis of a PABA-derived Schiff Base

This protocol describes the condensation reaction between p-aminobenzoic acid and an aldehyde to form a Schiff base.

Materials:

-

p-Aminobenzoic acid

-

Aromatic aldehyde (e.g., salicylaldehyde)

-

Methanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask, reflux condenser

Procedure:

-

Dissolve p-aminobenzoic acid (1 equivalent) in methanol in a round-bottom flask.

-

Add the aromatic aldehyde (1.1 equivalents) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold methanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

IV. Halogenated Sodium Benzoates: Enhancing Biological Activity